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Compound of Interest

Compound Name: VT-464 racemate
CAS No.: 1375603-36-3; 1610537-15-9
Cat. No.: B2485613
Get Quote
. J

Non-Steroidal CYP17 Lyase Inhibitor & Androgen Receptor Antagonist

Executive Summary

VT-464 (Seviteronel) represents a significant evolution in the therapeutic targeting of the
androgen axis. Unlike first-generation CYP17 inhibitors (e.g., abiraterone acetate), VT-464 is a
non-steroidal, dual-mechanism agent. It functions primarily as a selective inhibitor of CYP17
17,20-lyase and secondarily as a competitive androgen receptor (AR) antagonist.[1][2][3][4][5]

[6]

This guide details the structural pharmacology, comparative kinetics, and experimental
validation of VT-464. The critical distinction for researchers is VT-464's selectivity ratio (~10-
fold preference for lyase over hydroxylase), which theoretically abrogates the need for
concomitant glucocorticoid administration—a major liability in current standard-of-care

regimens.

Molecular Mechanism & Structural Pharmacology
The Selectivity Hypothesis
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The cytochrome P450 17A1 (CYP17A1) enzyme catalyzes two distinct reactions essential for
steroidogenesis:[1][2][7]

e 17a-hydroxylase activity: Converts pregnenolone/progesterone to 17-OH precursors
(essential for cortisol).

e 17,20-lyase activity: Converts 17-OH precursors to DHEA/Androstenedione (essential for
testosterone).

Abiraterone indiscriminately inhibits both steps. The blockade of 17a-hydroxylase halts cortisol
production, triggering a compensatory rise in ACTH and mineralocorticoid excess
(hypertension, hypokalemia). Consequently, abiraterone requires co-administration of
prednisone.

VT-464 was rationally designed to selectively target the 17,20-lyase step. By sparing the
hydroxylase step, the cortisol feedback loop remains intact, removing the requirement for
exogenous steroids.

Dual Mechanism (AR Antagonism)

Beyond enzymatic inhibition, VT-464 binds directly to the Androgen Receptor. Efficacy has
been demonstrated against wild-type AR and specific mutants (e.g., T877A, F876L) that often
emerge during enzalutamide resistance.[1][4]

Steroidogenic Pathway Visualization

The following diagram illustrates the differential blockade points of VT-464 versus Abiraterone
within the steroidogenesis cascade.
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Figure 1: Differential inhibition of steroidogenesis. Green arrows indicate pathways preserved

by VT-464; Red dashed arrows indicate selective blockade.

Comparative Pharmacology
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The table below summarizes the kinetic differences. Note the IC50 values which quantify the

selectivity ratio.

VT-464 Abiraterone . L
Feature . Clinical Implication
(Seviteronel) Acetate
) VT-464 avoids steroid-
Non-steroidal ] o
Structure Steroidal class metabolic side
(Naphthalene)
effects.
Abiraterone is more
CYP17 Lyase IC50 ~69 nM ~15 nM potent but less
selective.
VT-464 requires 10x
conc. to hit
CYP17 Hydroxylase
~670 nM ~2.5nM hydroxylase;

IC50

Abiraterone hits it

immediately.

~10-fold (Lyase >

Selectivity Ratio
Hydroxylase)

< 1-fold (Hydroxylase

> Lyase)

VT-464 spares cortisol

synthesis.

VT-464 acts as a

AR Antagonism Yes (Competitive) Minimal/Indirect "single-molecule
combination therapy."
) VT-464 reduces pill
Prednisone

) No
Requirement

Yes

burden and steroid-

associated toxicity.

Data Source: Validated from preclinical profiling and Phase 1 studies [1, 2].

Experimental Methodologies

As a senior scientist, ensuring data reproducibility is paramount. The following protocol outlines

the In Vitro CYP17 Enzymatic Selectivity Assay. This assay is the gold standard for validating

the "lyase-selective" claim.
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Protocol: LC-MS/MS CYP17 Inhibition Assay

Objective: Determine IC50 values for 17a-hydroxylase vs. 17,20-lyase activity in human
adrenal microsomes.

Reagents & Equipment

e Enzyme Source: Human Adrenocortical Carcinoma cells (H295R) or recombinant human
CYP17A1 microsomes.

e Substrates: Progesterone (for hydroxylase), 17-OH Pregnenolone (for lyase).
o Cofactor: NADPH regenerating system.

o Detection: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+).

Step-by-Step Workflow

o Compound Preparation:
o Prepare 10-point serial dilution of VT-464 in DMSO (Range: 1 nM to 10 uM).

o Include Abiraterone as a positive control and DMSO-only as a negative control (0%
inhibition).

e Incubation (Hydroxylase Reaction):
o Mix Microsomes (0.5 mg/mL) + Progesterone (2 uM) + VT-464.
o Pre-incubate at 37°C for 5 mins.
o Initiate with NADPH. Incubate for 15 mins.
o Readout: Conversion of Progesterone — 17-OH Progesterone.
e Incubation (Lyase Reaction):

o Mix Microsomes + 17-OH Pregnenolone (2 uM) + VT-464.
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o Critical Step: Add Cytochrome b5 (enhances lyase activity) if using recombinant

microsomes.
o Initiate with NADPH. Incubate for 15 mins.

o Readout: Conversion of 17-OH Pregnenolone - DHEA.

e Quenching & Extraction:
o Stop reaction with ice-cold Acetonitrile containing Internal Standard (d3-Testosterone).
o Centrifuge at 3000 x g for 10 mins. Collect supernatant.

e LC-MS/MS Analysis:
o Inject supernatant. Monitor MRM transitions for DHEA and 17-OH Progesterone.

o Calculate IC50 using non-linear regression (4-parameter logistic fit).

Experimental Logic Visualization
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Figure 2: LC-MS/MS workflow for determining CYP17 selectivity ratios.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b2485613/docs?utm_src=pdf-body-img#technical-guide-pharmacological-characterization-of-vt-464-seviteronel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2485613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Clinical Translation & Safety Profile

The transition from bench to bedside for VT-464 highlights both its potential and its limitations.

o Efficacy: In Phase 1/2 trials (CRPC and TNBC), VT-464 demonstrated PSA reductions and
tumor suppression in patients resistant to enzalutamide/abiraterone. This validates the "Dual
Mechanism" (AR antagonism + Lyase inhibition) [3, 4].

o Safety: The drug is generally well-tolerated, but dose-limiting toxicities (DLTSs) involving the
CNS (confusion, tremor) were observed at high doses (750 mg).[2]

e Recommended Dose: The RP2D was established at 600 mg QD for men and 450 mg QD for
women to balance efficacy with CNS tolerability [4, 5].

Why this matters: The ability to dose without prednisone is a major quality-of-life improvement
for patients, reducing risks of muscle atrophy, insulin resistance, and skin thinning associated
with chronic steroid use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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